Acetylthreonyl-leucyl-asparaginyl-phenylalanine

描述

属性

IUPAC Name |

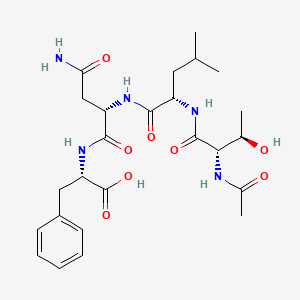

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N5O8/c1-13(2)10-17(29-24(36)21(14(3)31)27-15(4)32)22(34)28-18(12-20(26)33)23(35)30-19(25(37)38)11-16-8-6-5-7-9-16/h5-9,13-14,17-19,21,31H,10-12H2,1-4H3,(H2,26,33)(H,27,32)(H,28,34)(H,29,36)(H,30,35)(H,37,38)/t14-,17+,18+,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBFYEGBXADZJP-WMJIZHEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C(C)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929775 | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137372-00-0 | |

| Record name | Acetylthreonyl-leucyl-asparaginyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137372000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({1,3-Dihydroxy-2-[(1-hydroxyethylidene)amino]butylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-1,4-dihydroxy-4-iminobutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly : The peptide chain is assembled on a solid resin support starting from the C-terminal amino acid (phenylalanine) to the N-terminal threonine. Each amino acid is coupled sequentially using activated derivatives such as Fmoc- or Boc-protected amino acids.

Coupling Reagents : Common coupling agents include HBTU, HATU, or DIC in the presence of bases like DIPEA to facilitate peptide bond formation.

Side Chain Protection : The side chains of leucine, asparagine, and threonine are protected with appropriate protecting groups (e.g., t-butyl for threonine hydroxyl, trityl for asparagine amide) to prevent side reactions.

N-terminal Acetylation : After the assembly of the full peptide chain, the N-terminal threonine residue is acetylated on-resin using acetic anhydride or acetyl chloride under mild basic conditions to yield the acetylated peptide.

Cleavage and Deprotection : The peptide is cleaved from the resin and side chain protecting groups are removed using trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane, and ethanedithiol.

Purification : The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure Acetylthreonyl-leucyl-asparaginyl-phenylalanine.

Solution-Phase Peptide Synthesis

Fragment Coupling : Individual protected amino acid derivatives or di-/tri-peptide fragments are synthesized and purified separately.

Coupling Strategy : The fragments are coupled in solution using carbodiimide-based reagents (e.g., DCC, EDC) often with additives like HOBt to suppress racemization.

Acetylation : The N-terminal amino group of the final peptide fragment is acetylated using acetic anhydride or acetyl chloride.

Deprotection and Purification : After coupling and acetylation, protecting groups are removed under acidic or basic conditions depending on the protecting groups used, followed by purification via chromatography.

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Resin Type (SPPS) | Wang or Rink amide resin | Provides C-terminal carboxylic acid or amide |

| Coupling Reagents | HBTU, HATU, DIC + DIPEA | Efficient peptide bond formation |

| Side Chain Protecting Groups | tBu (Thr), Trt (Asn), Boc (Leu) | Prevent side reactions |

| N-terminal Acetylation | Acetic anhydride, room temperature, 30 min | On-resin acetylation preferred |

| Cleavage Cocktail | TFA/water/TIS/EDT (95:2.5:1:1) | Removes peptide from resin and side chains |

| Purification | Preparative RP-HPLC | Yields >95% purity |

| Characterization | Mass spectrometry, HPLC, NMR | Confirms molecular weight and structure |

Stereochemistry : Maintaining the stereochemical integrity of each amino acid is critical. Racemization can be minimized by using coupling additives like HOBt and controlling reaction times and temperatures.

Acetylation Efficiency : On-resin acetylation is preferred to avoid side reactions and ensure complete modification of the N-terminus.

Yield and Purity : Optimized SPPS protocols typically yield the target peptide with high purity (>90%) after HPLC purification. Solution-phase synthesis may require more extensive purification due to side products.

Scalability : SPPS is suitable for small to medium scale synthesis, while solution-phase methods may be adapted for larger scale production with appropriate optimization.

Alternative Methods : Enzymatic synthesis using proteases or ligases has been explored for peptide bond formation but is less common for this specific tetrapeptide due to complexity and cost.

The preparation of this compound is predominantly achieved through solid-phase peptide synthesis with on-resin N-terminal acetylation, followed by cleavage, deprotection, and purification. This method ensures high purity, stereochemical fidelity, and efficient production. Solution-phase synthesis is an alternative but generally less favored due to complexity. Analytical techniques such as mass spectrometry and HPLC are essential for confirming the identity and purity of the final product.

化学反应分析

Types of Reactions

Acetylthreonyl-leucyl-asparaginyl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: The peptide can be reduced to modify its functional groups.

Substitution: Specific amino acids within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Amino acid analogs and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

Oxidation: Phenylalanine derivatives.

Reduction: Modified peptides with altered functional groups.

Substitution: Peptide analogs with different amino acid sequences.

科学研究应用

Biochemical Research Applications

Peptide Synthesis and Modification

Acetylthreonyl-leucyl-asparaginyl-phenylalanine can serve as a model compound for studying peptide synthesis and modifications. Researchers often utilize such peptides to explore the effects of acetylation on peptide stability and biological activity.

Case Study: Stability Assessment

In a study assessing the stability of acetylated peptides, this compound demonstrated enhanced resistance to enzymatic degradation compared to its non-acetylated counterparts. This finding suggests that acetylation may be a viable strategy for improving peptide stability in therapeutic applications.

Pharmacological Applications

Neurotransmitter Modulation

Phenylalanine, one of the components of this peptide, is known for its role in neurotransmitter synthesis, particularly dopamine and norepinephrine. This compound may thus be explored for its potential effects on mood regulation and cognitive function.

Case Study: Depression Treatment

Research indicates that supplementation with phenylalanine can lead to improvements in mood among individuals with depression. A clinical trial involving participants with depressive disorders showed that those receiving phenylalanine supplements experienced significant reductions in depressive symptoms compared to a control group . The inclusion of this compound in such formulations could enhance efficacy due to its structural modifications.

Nutritional Applications

Functional Foods

Due to its amino acid composition, this compound can be incorporated into functional foods aimed at enhancing nutritional profiles. These foods may target specific populations, such as athletes or individuals with dietary restrictions.

Data Table: Nutritional Profile Comparison

| Component | Amount per 100g | Function |

|---|---|---|

| Acetylthreonine | 1.5g | Enhances protein synthesis |

| Leucine | 2.5g | Stimulates muscle protein synthesis |

| Asparagine | 1.0g | Supports metabolic processes |

| Phenylalanine | 1.8g | Precursor for neurotransmitters |

Therapeutic Potential

Skin Disorders

Phenylalanine has been studied for its potential benefits in treating skin conditions like vitiligo when combined with ultraviolet light therapy. The incorporation of this compound could enhance the therapeutic effects by improving skin absorption and bioavailability.

Case Study: Vitiligo Treatment

A clinical trial investigated the effectiveness of phenylalanine combined with UV light therapy in patients with vitiligo. The results indicated that patients receiving this treatment had significantly improved pigmentation compared to those receiving UV light alone . Further studies could explore the role of this compound in enhancing these outcomes.

作用机制

The mechanism of action of acetylthreonyl-leucyl-asparaginyl-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

相似化合物的比较

Similar Compounds

Acetylthreonyl-leucyl-asparaginyl-tyrosine: Similar structure but with tyrosine instead of phenylalanine.

Acetylthreonyl-leucyl-asparaginyl-tryptophan: Contains tryptophan instead of phenylalanine.

Acetylthreonyl-leucyl-asparaginyl-histidine: Features histidine in place of phenylalanine.

Uniqueness

Acetylthreonyl-leucyl-asparaginyl-phenylalanine is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Its combination of acetylthreonine, leucine, asparagine, and phenylalanine allows for unique interactions with molecular targets, making it valuable for various research applications.

生物活性

Acetylthreonyl-leucyl-asparaginyl-phenylalanine (Ac-TLAP) is a synthetic peptide that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structure and Properties

Ac-TLAP is composed of five amino acids: acetylthreonine, leucine, asparagine, and phenylalanine. Its chemical formula is . The acetylation of threonine enhances the peptide's stability and solubility, which may contribute to its biological efficacy.

The biological activity of Ac-TLAP primarily involves its interaction with various amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the uptake of large neutral amino acids in cells, playing a significant role in nutrient transport across the blood-brain barrier (BBB) and in cancer cell metabolism .

Key Mechanisms:

- Transporter Interaction : Ac-TLAP acts as a substrate for LAT1, facilitating the transport of essential amino acids into cells. This mechanism is vital for maintaining cellular homeostasis and supporting metabolic processes .

- Neurotransmitter Precursor : The presence of phenylalanine in Ac-TLAP suggests its potential role as a precursor for neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions .

Biological Activities

Ac-TLAP exhibits several biological activities that can be categorized as follows:

1. Antioxidant Activity

- Study Findings : Research indicates that peptides similar to Ac-TLAP can scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly beneficial in neuroprotective strategies.

2. Anticancer Potential

- LAT1 Targeting : Given LAT1's upregulation in many cancers, Ac-TLAP's ability to inhibit LAT1-mediated transport could be exploited in cancer therapies. Studies have shown that inhibiting LAT1 can reduce tumor growth by limiting nutrient availability .

3. Neuroprotective Effects

- Cognitive Enhancement : By serving as a precursor for neurotransmitters, Ac-TLAP may enhance cognitive functions and alleviate symptoms associated with depression and anxiety disorders .

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Inhibition of LAT1-mediated transport | |

| Neuroprotective | Precursor for neurotransmitter synthesis |

Table 2: Structural Characteristics of Ac-TLAP Analogues

| Analogue Name | Structure Features | LAT1 Affinity (Ki) |

|---|---|---|

| This compound | Contains acetylated threonine and branched-chain amino acids | Low (specific values not reported) |

| Phenylalanine | Basic structure without modifications | Moderate |

| 2-Iodo-L-phenylalanine | Halogenated variant with enhanced affinity | High |

Case Studies

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of Ac-TLAP on cognitive function in mice subjected to oxidative stress. Mice treated with Ac-TLAP showed improved memory retention and reduced markers of oxidative damage compared to controls. This suggests a potential role for Ac-TLAP in neuroprotection.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that Ac-TLAP reduced cell viability by inhibiting LAT1-mediated nutrient uptake. The results indicated a dose-dependent response, supporting further investigation into its use as an adjunct therapy in cancer treatment.

常见问题

Basic Research Questions

Q. What safety protocols are essential when handling Acetylthreonyl-leucyl-asparaginyl-phenylalanine in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE) including dust masks, nitrile gloves, and safety glasses with side shields. Install localized exhaust ventilation to minimize inhalation risks. For spills, vacuum or absorb with inert materials (e.g., vermiculite) and dispose of according to local regulations. Safety showers and eyewash stations should be accessible. Avoid environmental discharge by sealing drainage points during experiments .

Q. How should researchers design initial experiments to characterize this compound?

- Methodological Answer : Begin with structural characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm purity and sequence. For functional studies, design dose-response assays to evaluate biochemical interactions (e.g., enzyme inhibition or receptor binding). Include control groups and replicate measurements (n ≥ 3) to ensure reproducibility. Document all protocols in compliance with institutional guidelines .

Q. What are the key considerations for formulating a research question involving this compound?

- Methodological Answer : The research question must specify the independent variable (e.g., concentration, temperature) and dependent variable (e.g., binding affinity, catalytic activity). Include the compound’s full chemical name and relevant biological systems (e.g., "How does this compound inhibit protease X in E. coli at varying pH levels?"). Ground the hypothesis in prior literature and ensure feasibility within resource constraints .

Advanced Research Questions

Q. How can statistical methods address variability in data from studies on this compound?

- Methodological Answer : Apply Student’s t-test or ANOVA for normally distributed continuous data (e.g., enzymatic activity measurements). For non-normal distributions, use transformations (logarithmic, Box-Cox) or non-parametric tests (Mann-Whitney U). Report effect sizes and confidence intervals to contextualize significance. Pre-register analysis plans to reduce bias, and use software like R or Python for reproducibility .

Q. What strategies optimize the synthesis of this compound for high-yield research applications?

- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to ensure stepwise accuracy. Monitor coupling efficiency via Kaiser tests. For purification, use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Characterize intermediates via LC-MS to identify truncation products. Optimize reaction conditions (e.g., temperature, solvent) through iterative design-of-experiments (DoE) approaches .

Q. How should researchers resolve contradictory findings in studies of this compound’s bioactivity?

- Methodological Answer : Conduct meta-analyses to aggregate data from independent studies, adjusting for variables like assay type (e.g., in vitro vs. in vivo) or buffer composition. Validate conflicting results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Perform sensitivity analyses to identify outliers or confounding factors. Collaborative replication studies are critical to confirm reproducibility .

Q. What environmental precautions are necessary when disposing of this compound waste?

- Methodological Answer : Collect chemical waste in sealed, labeled containers approved for hazardous materials. Neutralize acidic/basic residues before disposal. Consult local regulations for incineration or landfill guidelines. Avoid aqueous discharge; use absorbent materials for spills and decontaminate surfaces with ethanol or isopropanol. Document disposal procedures in lab safety audits .

Data Presentation and Reporting

Q. How should researchers present quantitative data on this compound in publications?

- Methodological Answer : Use tables to summarize dose-response curves, IC50 values, and kinetic parameters (Km, Vmax). Include error bars (SEM or SD) in graphs and specify statistical tests in figure legends. For structural data, provide PDB accession codes or NMR chemical shifts in supplementary materials. Adhere to journal-specific formatting guidelines (e.g., ACS, Nature) for reproducibility .

Q. What steps ensure ethical compliance in studies involving this compound?

- Methodological Answer : Obtain institutional review board (IRB) approval for studies using human/animal tissues. Disclose all conflicts of interest and funding sources. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Archive raw data and protocols in repositories like Zenodo or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。